4-Ethyl-5-fluoropyridin-3-ylboronic acid
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Overview
Description
(4-Ethyl-5-fluoropyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C7H9BFNO2. This compound is part of the boronic acid family, which is widely recognized for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both ethyl and fluorine substituents on the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethyl-5-fluoropyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine derivative. One common method is the palladium-catalyzed borylation of 4-ethyl-5-fluoropyridine using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of (4-Ethyl-5-fluoropyridin-3-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: (4-Ethyl-5-fluoropyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The fluorine atom on the pyridine ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Hydrogen peroxide, sodium perborate, and other oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(4-Ethyl-5-fluoropyridin-3-yl)boronic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Ethyl-5-fluoropyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
(4-Ethylpyridin-3-yl)boronic acid: Lacks the fluorine substituent, resulting in different reactivity and properties.
(5-Fluoropyridin-3-yl)boronic acid: Lacks the ethyl substituent, affecting its steric and electronic properties.
(4-Methyl-5-fluoropyridin-3-yl)boronic acid: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Uniqueness: The presence of both ethyl and fluorine substituents on the pyridine ring of (4-Ethyl-5-fluoropyridin-3-yl)boronic acid imparts unique steric and electronic properties, making it particularly valuable in specific synthetic applications and research areas .
Properties
Molecular Formula |
C7H9BFNO2 |
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Molecular Weight |
168.96 g/mol |
IUPAC Name |
(4-ethyl-5-fluoropyridin-3-yl)boronic acid |
InChI |
InChI=1S/C7H9BFNO2/c1-2-5-6(8(11)12)3-10-4-7(5)9/h3-4,11-12H,2H2,1H3 |
InChI Key |
QEFHLYBXGVEZMH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=CC(=C1CC)F)(O)O |
Origin of Product |
United States |
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